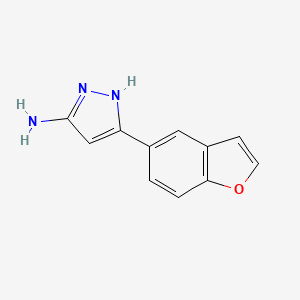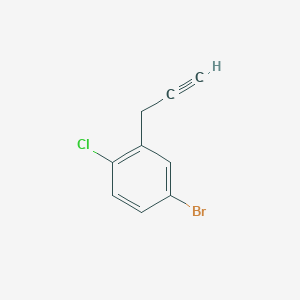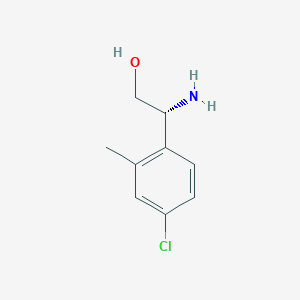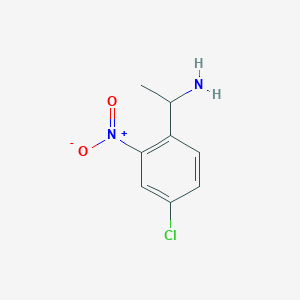
3-(chloromethyl)-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(chloromethyl)-4-nitro-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chloromethyl group at the third position and a nitro group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-nitro-1H-pyrazole typically involves the chloromethylation of 4-nitro-1H-pyrazole. One common method includes the reaction of 4-nitro-1H-pyrazole with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(chloromethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted pyrazoles with various functional groups.
Reduction: 3-(chloromethyl)-4-amino-1H-pyrazole.
Oxidation: 3-(formylmethyl)-4-nitro-1H-pyrazole or 3-(carboxymethyl)-4-nitro-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
3-(chloromethyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(chloromethyl)-4-nitro-1H-pyrazole depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(chloromethyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in redox reactions.
4-nitro-1H-pyrazole: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
3-(bromomethyl)-4-nitro-1H-pyrazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness
3-(chloromethyl)-4-nitro-1H-pyrazole is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C4H4ClN3O2 |
|---|---|
Molekulargewicht |
161.55 g/mol |
IUPAC-Name |
5-(chloromethyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C4H4ClN3O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1H2,(H,6,7) |
InChI-Schlüssel |
DUEBOWIVIZZQDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=C1[N+](=O)[O-])CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)




![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)

